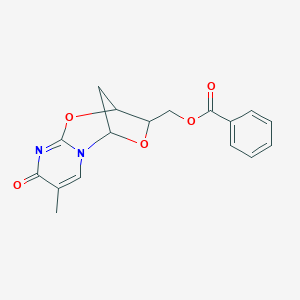

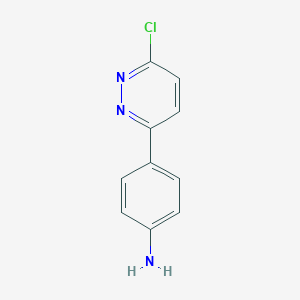

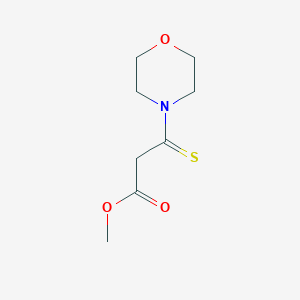

![molecular formula C31H40O11 B026136 [(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate CAS No. 227011-48-5](/img/structure/B26136.png)

[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate

Übersicht

Beschreibung

The synthesis and characterization of complex organic compounds involve detailed steps, including reaction mechanisms, structural elucidation, and property evaluation. Molecules with multiple functional groups and stereocenters, like the one mentioned, require precise control over reaction conditions and stereochemical outcomes.

Synthesis Analysis

Synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. Strategies like retrosynthetic analysis are employed to plan the synthesis. This involves breaking down the molecule into simpler, recognizable fragments, which can then be individually synthesized and subsequently assembled into the target molecule. The synthesis of 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol; X-Ray Crystallography of (1RS,2SR)-1,8,8-Trimethyl-1-(prop-2'-enyl)-6,10-dioxaspiro[4.5]dec-2-yl Benzoate demonstrates a multi-step approach to complex molecule construction, including hydride reduction and oxidative cleavage (Collins, Fallon, & McGeary, 1994).

Molecular Structure Analysis

The determination of molecular structure often involves spectroscopic methods such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structures. These techniques allow for the elucidation of the arrangement of atoms within a molecule and the configuration of its stereocenters. For example, the relative stereochemistry of complex organic compounds can be established by X-ray crystallography, providing insights into molecular conformation and assembly (Collins, Fallon, & McGeary, 1994).

Chemical Reactions and Properties

Understanding the reactivity and properties of complex molecules involves studying their behavior in various chemical reactions. This can include reactions under different conditions, with various reagents, or in the presence of catalysts to observe changes in functionality, the formation of new bonds, or the rearrangement of existing ones. The synthesis and reactivity of azulene derivatives, for example, offer insights into the behavior of polycyclic aromatic compounds under various conditions (Sigrist & Hansen, 2010).

Physical Properties Analysis

The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties can be influenced by the molecule's structure, polarity, and intermolecular forces.

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and redox potential, are determined by the functional groups present in the molecule and their spatial arrangement. Studies on compounds like tris(6-methoxy-1-azulenyl)-methyl cation highlight the impact of structural features on stability and reactivity (Ito, Kikuchi, Morita, & Asao, 1999).

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis in Complex Molecules

The compound's application includes its use in asymmetric synthesis, particularly in creating complex bicyclic and tricyclic polypropanoates. Marchionni and Vogel (2001) developed a method for synthesizing long-chain and polycyclic polypropanoate fragments starting from ethylidenebis[3,5-dimethylfuran]. This method involves several steps, including hydroboration and desymmetrization, to produce compounds with multiple stereogenic centers (Marchionni & Vogel, 2001).

Synthesis and Crystallography of Derivatives

Collins, Fallon, and McGeary (1994) synthesized derivatives like 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and established their structure through X-ray crystallography. These studies are crucial for understanding the stereochemistry and molecular configuration of such complex molecules (Collins, Fallon, & McGeary, 1994).

Development of Novel Amino Acids and Peptides

The compound has been utilized in the synthesis of novel amino acids and peptides. Breitenmoser et al. (2001) described the synthesis of a novel 2H-azirin-3-amine as a dipeptide synthon. This work demonstrates the compound's application in peptide synthesis and the creation of new bioactive molecules (Breitenmoser et al., 2001).

Antiviral Research

In the realm of antiviral research, He et al. (2014) synthesized rupestonic acid derivatives and tested their efficacy against various strains of influenza A and B viruses. This highlights the potential of the compound in developing new antiviral agents (He et al., 2014).

Eigenschaften

IUPAC Name |

[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O11/c1-15-19(34)13-30(28(4,5)38)22(15)23(36)25(42-27(37)18-10-8-7-9-11-18)29(6)21(40-16(2)32)12-20(35)31(14-39-31)24(29)26(30)41-17(3)33/h7-11,19-21,23-26,34-36,38H,12-14H2,1-6H3/t19-,20-,21-,23+,24-,25-,26-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDWKDPOYAZLDR-TWEGWBIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C4(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

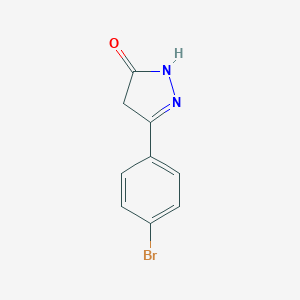

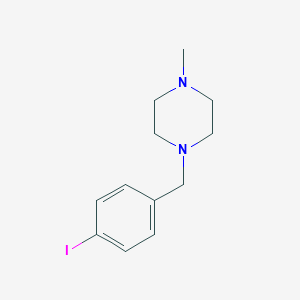

![2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-](/img/structure/B26053.png)

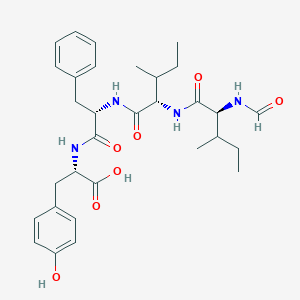

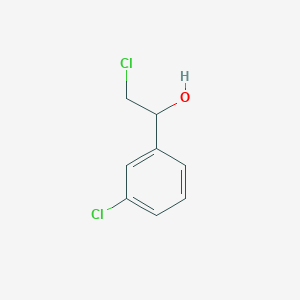

![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)

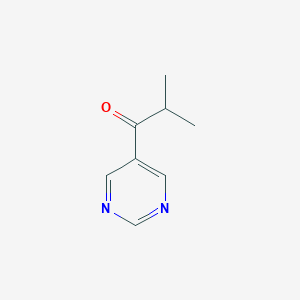

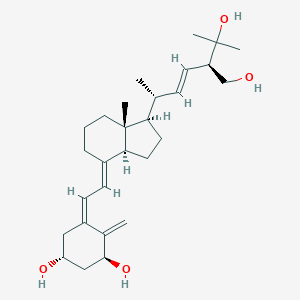

![4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B26070.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)